2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol is a chemical compound that features a quinazoline moiety attached to a cyclobutanol ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol are bacterial cells, particularly Pseudomonas aeruginosa . This compound is part of a broader class of quinazolinone derivatives, which have been found to exhibit broad-spectrum antimicrobial activity .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound can effectively disrupt biofilm formation at relatively low concentrations .
Biochemical Pathways
The action of this compound affects several biochemical pathways in Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, which compromises bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . It also impedes the twitching motility of Pseudomonas cells, a trait that enhances the cells’ pathogenicity and invasion potential .
Pharmacokinetics
Given its effectiveness at sub-mics, it can be inferred that the compound has good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of biofilm formation and the suppression of other virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s effectiveness at sub-MICs suggests that it can exert its antimicrobial effects in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol typically involves the reaction of a quinazoline derivative with a cyclobutanol precursor. One common method includes the nucleophilic substitution reaction where the amino group of the quinazoline attacks the electrophilic carbon of the cyclobutanol ring, forming the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the cyclobutanol ring.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Cyclobutanol: A simpler compound with a cyclobutanol ring but without the quinazoline moiety.
Uniqueness
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol is unique due to its combined structural features of both quinazoline and cyclobutanol, which may confer distinct biological activities and chemical reactivity compared to its individual components .
Properties
IUPAC Name |
2-(quinazolin-4-ylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-6-5-10(11)15-12-8-3-1-2-4-9(8)13-7-14-12/h1-4,7,10-11,16H,5-6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZKOMOCXOQJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.